molecular formula C₂₄H₂₅ClFN₅O₂ B1663576 Dacomitinib CAS No. 1110813-31-4

Dacomitinib

Cat. No. B1663576
M. Wt: 469.9 g/mol
InChI Key: LVXJQMNHJWSHET-AATRIKPKSA-N
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Description

Dacomitinib is an oral, highly selective quinazalone, part of the second-generation tyrosine kinase inhibitors . It is used to treat non-small cell lung cancer (NSCLC) with EGFR exon 19 deletion or exon 21 L858R substitution .


Synthesis Analysis

Dacomitinib could be achieved in 58% overall yield using a three-step synthesis . The reduction of the nitro group in compound 27 afforded compound 28. The acylation of 28 with (E)-4-(piperidin-1-yl)but-2-enoic acid 29 was catalyzed by 1-propanephosphonic acid cyclic (T3P) and 2,6-lutidine to give compound 30 .


Molecular Structure Analysis

Dacomitinib is designed as (2E)-N-16-4-(piperidin-1-yl) but-2-enamide . Its molecular formula is C24H25ClFN5O2 .


Chemical Reactions Analysis

Dacomitinib is a second-generation, irreversible epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) . It can improve progression-free survival and overall survival in advanced non-small cell lung cancer patients with sensitive EGFR mutation compared to gefitinib .


Physical And Chemical Properties Analysis

Dacomitinib has a molecular weight of 469.94 . It is a small molecule .

Scientific Research Applications

1. Efficacy in Non-Small-Cell Lung Cancer (NSCLC)

Dacomitinib has demonstrated significant efficacy in the treatment of EGFR-mutation-positive NSCLC. A study comparing dacomitinib with gefitinib in first-line treatment of patients with advanced EGFR-mutation-positive NSCLC showed that dacomitinib significantly improved progression-free survival (Wu et al., 2017).

2. Activity in Squamous Cell Carcinoma of the Head and Neck

Dacomitinib has shown clinical efficacy with manageable toxicity in patients with platinum-failed recurrent and/or metastatic squamous cell carcinoma of the head and neck. This includes an observed partial response rate and stable disease in a significant proportion of patients (Kim et al., 2014).

3. Application in Advanced Non-Small Cell Lung Cancer

A phase 2 trial assessed the efficacy, safety, and impact on health-related quality of life of dacomitinib in patients with KRAS wild-type non-small cell lung cancer after failure of prior chemotherapy and erlotinib. The study provided insights into the potential utility of dacomitinib in this specific patient population (Reckamp et al., 2014).

4. Global Approval for Treatment of Solid Tumours

Dacomitinib received global approval for use in the first-line treatment of patients with metastatic NSCLC with specific EGFR mutations. This milestone is significant in the treatment of solid tumours, highlighting the drug's broader applications (Shirley, 2018).

5. Efficacy in Pretreated Advanced or Metastatic NSCLC

Studies have investigated whether dacomitinib improves overall survival in heavily pretreated patients with advanced or metastatic non-small-cell lung cancer. This research expands the understanding of dacomitinib's utility in different stages of NSCLC treatment (Ellis et al., 2014).

6. Pharmacokinetic Models in NSCLC

Research has focused on characterizing the absorption of dacomitinib and its interaction with other medications, such as proton pump inhibitors, in the context of NSCLC treatment. These studies are crucial for understanding the drug's pharmacokinetics and potential drug interactions (Ruiz-Garcia et al., 2020).

7. Impact of Hepatic Impairment on Pharmacokinetics

Investigations intohow hepatic impairment affects the pharmacokinetics of dacomitinib are important for ensuring patient safety and optimizing dosing in populations with liver dysfunction. This research provides valuable insights for clinicians prescribing dacomitinib to patients with varying degrees of hepatic health (Giri et al., 2015).

8. Phase I Studies in Advanced Solid Tumors

Phase I studies, such as one conducted on Japanese patients with advanced solid tumors, have been crucial in establishing the safety, tolerability, and recommended phase II dose of dacomitinib. These studies lay the groundwork for further clinical testing and application of the drug (Takahashi et al., 2012).

9. Cardiac Safety Evaluation

The evaluation of dacomitinib's impact on electrocardiogram parameters in patients with advanced NSCLC is a critical aspect of assessing the drug's safety profile, especially concerning its effects on cardiac function (Tan et al., 2019).

10. Biomarkers for Predicting Response

Research into the genetic landscape of certain cancers, like squamous cell carcinoma of the head and neck, has identified potential predictive biomarkers for dacomitinib sensitivity. This can help in personalizing treatment approaches and identifying patients who are most likely to benefit from dacomitinib therapy (Huang et al., 2016).

Safety And Hazards

Dacomitinib may be very toxic if swallowed, irritating to skin, and risk of serious damages to eyes . It may also cause severe diarrhea, rash, stomatitis, and paronychia .

properties

IUPAC Name

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-4-piperidin-1-ylbut-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClFN5O2/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXJQMNHJWSHET-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)/C=C/CN4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClFN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50149493
Record name Dacomitinib
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/mL
Record name Dacomitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11963
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Dacomitinib is an irreversible small molecule inhibitor of the activity of the human epidermal growth factor receptor (EGFR) family (EGFR/HER1, HER2, and HER4) tyrosine kinases. It achieves irreversible inhibition via covalent bonding to the cysteine residues in the catalytic domains of the HER receptors. The affinity of dacomitinib has been shown to have an IC50 of 6 nmol/L. The ErbB or epidermal growth factor (EGF) family plays a role in tumor growth, metastasis, and treatment resistance by activating downstream signal transduction pathways such as such as Ras-Raf-MAPK, PLCgamma-PKC-NFkB and PI3K/AKT through the tyrosine kinase-driven phosphorylation at the carboxy-terminus. Around 40% of cases show amplification of EGFR gene and 50% of the cases present the _EGFRvIII_ mutation which represents a deletion that produces a continuous activation of the tyrosine kinase domain of the receptor.
Record name Dacomitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11963
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Dacomitinib

CAS RN

1110813-31-4
Record name Dacomitinib
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URL https://commonchemistry.cas.org/detail?cas_rn=1110813-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dacomitinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1110813314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dacomitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11963
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dacomitinib
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DACOMITINIB ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XJX250C20
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

184-187 ºC
Record name Dacomitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11963
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,540
Citations
PA Jänne, SHI Ou, DW Kim, GR Oxnard… - The lancet …, 2014 - thelancet.com
… We did a trial of dacomitinib as initial systemic therapy in … We gave dacomitinib orally once daily (45 mg or 30 mg) until … 1.0) to investigate the activity of dacomitinib in all patients with a …
Number of citations: 126 www.thelancet.com
KL Reckamp, G Giaccone, DR Camidge, SM Gadgeel… - Cancer, 2014 - Wiley Online Library
… Patients received 45 mg of dacomitinib once daily on an empty stomach (2 hours before or after dacomitinib intake) on a continuous basis during a 21-day cycle. Dose interruptions of <…
Number of citations: 167 acsjournals.onlinelibrary.wiley.com
M Shirley - Drugs, 2018 - Springer
… In September 2018, dacomitinib received its first global approval, … Registration applications for the use of dacomitinib as first-line … in the development of dacomitinib leading to this first …
Number of citations: 81 link.springer.com
C Brzezniak, CA Carter, G Giaccone - Expert opinion on …, 2013 - Taylor & Francis
… second-generation irreversible TKI, dacomitinib . The use of dacomitinib, a pan inhibitor of the … Expert opinion: Data available suggest dacomitinib is effective in NSCLC patients both in …
Number of citations: 49 www.tandfonline.com
A Necchi, S Lo Vullo, F Perrone, D Raggi… - BJU …, 2018 - Wiley Online Library
… that of dacomitinib. Additionally, if we look at the results that we achieved with dacomitinib in … In conclusion, at present the use of dacomitinib provided the most promising results in the …
RMJM van Geel, EMJ van Brummelen… - British journal of …, 2020 - nature.com
… The RP2D with continuous dacomitinib dosing was 15 mg of dacomitinib plus 6 mg of PD-0325901 (21 days on/7 days off), but major toxicity, including rash (85%), diarrhoea (88%) and …
Number of citations: 29 www.nature.com
YL Wu, Y Cheng, X Zhou, KH Lee, K Nakagawa… - The Lancet …, 2017 - thelancet.com
Background Dacomitinib is a second-generation, irreversible EGFR tyrosine kinase inhibitor. We compared its efficacy and safety with that of the reversible EGFR tyrosine kinase …
Number of citations: 016 www.thelancet.com
C Bergonzini, A Leonetti, M Tiseo… - Expert Opinion on …, 2020 - Taylor & Francis
… receiving dacomitinib compared to gefitinib. Interestingly, only one patient of the dacomitinib … , afatinib, dacomitinib and osimertinib, and showed that dacomitinib and osimertinib can be …
Number of citations: 15 www.tandfonline.com
PM Ellis, FA Shepherd, M Millward, F Perrone… - The Lancet …, 2014 - thelancet.com
Background Dacomitinib is an irreversible pan-HER tyrosine-kinase inhibitor with preclinical and clinical evidence of activity in non-small-cell lung cancer. We designed BR.26 to …
Number of citations: 133 www.thelancet.com
SS Ramalingam, PA Jänne, T Mok, K O'Byrne… - The lancet …, 2014 - thelancet.com
… Dacomitinib is an irreversible pan-EGFR family tyrosine kinase inhibitor. Findings from a … efficacy for dacomitinib compared with erlotinib. We aimed to compare dacomitinib with erlotinib …
Number of citations: 149 www.thelancet.com

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